molecular formula C12H18N2S B5759754 N-(tert-butyl)-N'-(2-methylphenyl)thiourea CAS No. 14327-05-0

N-(tert-butyl)-N'-(2-methylphenyl)thiourea

Cat. No.: B5759754
CAS No.: 14327-05-0
M. Wt: 222.35 g/mol
InChI Key: SYLDFIKYYPUOJJ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N'-(2-methylphenyl)thiourea, commonly known as TU, is a chemical compound that has been extensively researched in the field of biochemistry and pharmacology. TU is a synthetic compound that has shown remarkable potential in various research applications, especially in the field of enzymology and cancer research.

Mechanism of Action

The exact mechanism of action of TU is not fully understood. However, it is believed that TU inhibits the activity of enzymes by binding to the active site of the enzyme, thereby preventing the substrate from binding to the enzyme. In the case of cancer cells, TU is believed to induce apoptosis or programmed cell death by activating various signaling pathways.
Biochemical and Physiological Effects:
TU has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of urea and ammonia in the blood, suggesting that it may be useful in the treatment of urea cycle disorders. It has also been shown to reduce the levels of reactive oxygen species, which are known to be involved in the development of various diseases, including cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of TU is its high potency as an enzyme inhibitor. It has been shown to be effective at very low concentrations, making it a useful tool in enzymology research. However, TU has some limitations in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, TU has been shown to be toxic to some cell lines, which can limit its use in certain types of experiments.

Future Directions

There are several areas of research that could benefit from further study of TU. One area of interest is the development of TU-based drugs for the treatment of urea cycle disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of TU and to identify other enzymes that it may be effective against. Finally, more research is needed to determine the potential toxic effects of TU and to develop strategies to minimize these effects.

Synthesis Methods

TU can be synthesized by reacting tert-butylisocyanate with 2-methylbenzenethiol in the presence of a suitable catalyst. The reaction yields TU as a white crystalline powder that is soluble in organic solvents like dimethyl sulfoxide and ethanol.

Scientific Research Applications

TU has been studied extensively for its potential as an inhibitor of various enzymes. It has been shown to inhibit the activity of urease, an enzyme that is responsible for the breakdown of urea into ammonia and carbon dioxide. TU has also been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

Properties

IUPAC Name

1-tert-butyl-3-(2-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-9-7-5-6-8-10(9)13-11(15)14-12(2,3)4/h5-8H,1-4H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLDFIKYYPUOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301230914
Record name N-(1,1-Dimethylethyl)-N′-(2-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14327-05-0
Record name N-(1,1-Dimethylethyl)-N′-(2-methylphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14327-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-N′-(2-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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